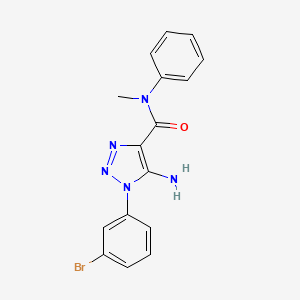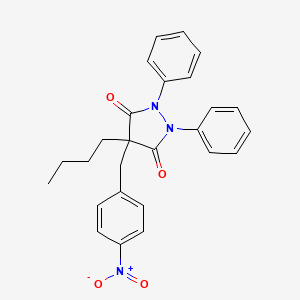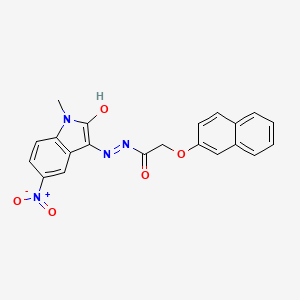![molecular formula C19H22Cl2O2 B4962055 5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4962055.png)
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of multiple chloro and dimethyl substituents on a benzene ring, making it a highly substituted aromatic ether
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene can be achieved through several synthetic routes. One common method involves the use of Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution with a chloroalkane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Analyse Chemischer Reaktionen
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby reducing melanin production . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene include other highly substituted aromatic ethers such as:
5-Bromo-2-chlorotoluene: This compound has similar substituents but differs in the presence of a bromo group instead of a chloro group.
4-(5-Chloro-2,3-dihydrobenzo[d]thiazol-2-yl)-2,6-dimethoxyphenol: This compound has a similar aromatic structure but includes a thiazole ring and methoxy groups.
The uniqueness of this compound lies in its specific combination of chloro and dimethyl substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
5-chloro-2-[3-(4-chloro-2,6-dimethylphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O2/c1-12-8-16(20)9-13(2)18(12)22-6-5-7-23-19-14(3)10-17(21)11-15(19)4/h8-11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHIEGAERBJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=C(C=C(C=C2C)Cl)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide](/img/structure/B4961992.png)

![1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone](/img/structure/B4962004.png)


![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![(1-benzothien-2-ylmethyl){[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4962034.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B4962041.png)

![(1-{1-[(5-phenyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4962052.png)
![2,6-Dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl N,N-dimethylcarbamate](/img/structure/B4962058.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)

![2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4962079.png)
